1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine
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Overview
Description
1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, particularly due to their stability and ability to form hydrogen bonds. The presence of the triazole ring in this compound makes it a valuable candidate for various biological and chemical applications.
Mechanism of Action
Target of Action
It’s known that similar compounds with a triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
The 1,2,3-triazole ring in 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine is known to interact with various enzymes and proteins . The nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group in the structure has the ability to form hydrogen bonds .
Cellular Effects
For instance, some compounds have exhibited potent inhibitory activities against certain cancer cell lines .
Molecular Mechanism
It is known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of CYP-450, and the phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may exert its effects at the molecular level through these interactions.
Metabolic Pathways
The compound’s ability to interact with CYP-450 suggests that it may be involved in metabolic pathways associated with this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The reaction is usually catalyzed by copper(I) ions and can be carried out in aqueous or organic solvents .
Step 1: Synthesis of the azide precursor.
Step 2: Cycloaddition reaction with an alkyne to form the triazole ring.
Step 3: Coupling of the triazole derivative with piperidin-4-amine under appropriate conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol: Known for its use as a steroid sulfatase inhibitor in cancer treatment.
1-(benzyl)-1H-1,2,3-triazol-4-yl derivatives: Explored for their cytotoxic activity against cancer cell lines.
Uniqueness
1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine is unique due to its specific structure, which combines the triazole ring with a piperidine moiety. This combination enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c15-11-6-8-18(9-7-11)14(20)13-10-19(17-16-13)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBLCZYKOCNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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